molecular formula C11H14N4O B180067 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 185961-99-3

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No. B180067
M. Wt: 218.26 g/mol
InChI Key: NNTFPLKBXGDCPG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, commonly referred to as PIPI, is an organic compound that has a wide range of potential applications in scientific research. PIPI is an imidazopyridinone and belongs to the class of heterocyclic compounds. It has a unique combination of properties that make it an attractive option for use in scientific research.

Scientific Research Applications

Fungicidal Activity

  • Field : Agricultural Chemistry
  • Application : This compound is used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity .
  • Method : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
  • Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .

Anticancer and Anti-inflammatory Activity

  • Field : Medicinal Chemistry
  • Application : This compound has been used in the suppression of c-Myc expression in MM.1S cells and downregulation of IL-8 in TNF-α-stimulated A549 cells .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The data indicate that DW34 and 26 are new leads to investigate the anticancer and anti-inflammatory activity of BET proteins .

Inhibition of Prolyl-4-Hydroxylase

  • Field : Biochemistry
  • Application : This compound has been used in the initial screening for prolyl-4-hydroxylase inhibitory activity .
  • Method : The inhibitory activity was determined by estimating the hydroxyproline content in HSC-T6 cells .
  • Results : The specific results or outcomes were not detailed in the source .

AKT Inhibition

  • Field : Medicinal Chemistry
  • Application : This compound has been used in the study of AKT-specific inhibitors .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes were not detailed in the source .

Inhibition of Prolyl-4-Hydroxylase

  • Field : Biochemistry
  • Application : This compound has been used in the initial screening for prolyl-4-hydroxylase inhibitory activity .
  • Method : The inhibitory activity was determined by estimating the hydroxyproline content in HSC-T6 cells .
  • Results : The specific results or outcomes were not detailed in the source .

AKT Inhibition

  • Field : Medicinal Chemistry
  • Application : This compound has been used in the study of AKT-specific inhibitors .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The specific results or outcomes were not detailed in the source .

properties

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFPLKBXGDCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624481
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS RN

185961-99-3
Record name BMS-973013
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-973013
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

690 g (1.96 mol) benzyl 4-(2-oxo-2,3-dihydro-imidazo[4,5-b]pyridin-1-yl)-piperidine-1-carboxylate were dissolved in 5.4 L methanol and hydrogenated with the addition of 46 g Pd/C (10%; 6.6% by weight) at 60° C. under a hydrogen pressure of 60 psi until all the hydrogen had been taken up. The catalyst was filtered off. 4 L methanol were distilled off from the filtrate. 2 L methylcyclohexane were added and a further 1.5 L solvent were distilled off. The suspension thus obtained was suction filtered, the residue was washed with methylcyclohexane and dried at 40° C.
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Synthesis routes and methods II

Procedure details

1-(1-(2-((6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and 1-(1-(2-((6S,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. In a 100 mL round-bottomed flask was 2-((6,9-trans)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetic acid (46.0 mg, 0.145 mmol) and 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (95 mg, 0.435 mmol) (bis-HCl salt) in CH2Cl2 (4 ml) to give a colorless suspension. Hunig's Base (0.127 ml, 0.725 mmol) and 3-(DIETHOXYPHOSPHORYLOXY)-1,2,3-BENZO-TRIAZIN-4(3H)-ONE (87 mg, 0.290 mmol) were added. The reaction mixture was diluted with DMF (1 ml). Most solids were dissolved. It was stirred at rt overnight. 44 h: LCMS indicated complete conversion. It was diluted with EtOAc and washed with water. The layers were separated. The organic layer was washed with brine, dried with Na2SO4, and concentrated to a tan oil/gel. Purification by FCC (ISCO) up to 8% MeOH in CH2Cl2 afforded the desired product as a tan foam (68 mg, 86% for 2 steps). MS (ESI)[M+H+]=518.27; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 11.44 (br. s., 1H) 8.25-8.42 (m, 1H) 8.05 (d, J=5.29 Hz, 1H) 7.38 (t, J=8.44 Hz, 1H) 7.20-7.31 (m, 1H) 6.83-7.10 (m, 5H) 4.87 (d, J=12.34 Hz, 1H) 4.53-4.73 (m, 1H) 4.43 (t, J=15.36 Hz, 1H) 3.81-4.00 (m, 1H) 3.36-3.60 (m, 2H) 3.24 (t, J=12.97 Hz, 1H) 2.94 (t, J=11.21 Hz, 1H) 2.33-2.80 (m, 4H) 2.05-2.31 (m, 3H) 1.80-2.05 (m, 3H) 1.38-1.63 (m, 1H). The racemic product was resolved by chiral HPLC (Chiralpak AD-H analytical column, 4.6×250 mm, 5 μm; Mobile Phase: 40% MeOH in CO2; Temp: 35° C.; Flow rate: 2.0 mL/min. for 26 min; Injection: 5 uL of ˜2 mg/mL in MeOH). Compound (6R,9S) was the first peak with tR=13.88 min while compound (6S,9R) was the second peak with tR=19.19 min).
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1-(1-(2-((6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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1-(1-(2-((6S,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)acetyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 4-(2,3-dihydro-2-oxoimidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (3.39 g, 10.7 mmol) in 2N HCl in Et2O (20 ml) was stirred from 0° C. to RT over 2 h. The solvent was evaporated and the residue triturated with Et2O, filtered washed with Et2O and dried to give the bis-HCl Salt of the desired product (2.62 g). LC/MS (10% to 99%): M/Z (M+H)+ (obs)=219; tR=0.36.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Citations

For This Compound
3
Citations
DK Leahy, LV Desai, RP Deshpande… - … Process Research & …, 2012 - ACS Publications
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (1) is a privileged substructure found in >1000 unique CGRP receptor antagonists. Two practical and efficient syntheses of 1 are …
Number of citations: 20 pubs.acs.org
G Luo, XJ Jiang, L Chen, CM Conway… - Bioorganic & Medicinal …, 2021 - Elsevier
In our efforts to identify orally bioavailable CGRP receptor antagonists, we previously discovered a novel series of orally available azepinone derivatives that unfortunately also …
Number of citations: 3 www.sciencedirect.com
PS Fier, JF Hartwig - Science, 2013 - science.org
Fluorinated heterocycles are prevalent in pharmaceuticals, agrochemicals, and materials. However, reactions that incorporate fluorine into heteroarenes are limited in scope and can be …
Number of citations: 245 www.science.org

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